1,3-Dimethylpyrazole
Overview
Description
1,3-Dimethylpyrazole is a chemical compound belonging to the pyrazole family, known for its versatility in various chemical reactions and applications in material science, pharmaceuticals, and as ligands in coordination chemistry. The compound's structure and properties allow for a broad range of chemical functionalities and applications.
Synthesis Analysis
The synthesis of 1,3-Dimethylpyrazole derivatives often involves multi-component reactions that exhibit high regioselectivity. One such efficient synthesis method involves the three-component coupling reaction of 3-(dimethylamino)-1-phenylprop-2-en-1-one, hydrazine, and aryl halides in a one-pot process, showcasing the compound's accessibility through straightforward synthetic routes (Raghunadh et al., 2014).
Molecular Structure Analysis
The molecular structure of 1,3-Dimethylpyrazole derivatives can be elucidated using various spectroscopic methods, including FT-IR, NMR, ESI-MS, and X-ray diffraction (XRD). These techniques help in understanding the optimized molecular structures, vibrational frequencies, and the stability of the compounds in different solvents. One such study demonstrated the synthesis and characterization of (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, revealing insights into its structure and stability (Karrouchi et al., 2020).
Scientific Research Applications
Application in Soil Fertility and Climate Change Mitigation
- Scientific Field : Environmental Science and Pollution Research .
- Methods of Application or Experimental Procedures : The sorption behavior of DMPP was tested on 15-month-aged soil-BC mixtures . BC additions increased DMPP sorption to varying extents depending on BC feedstock type and pyrolysis temperature .
- Results or Outcomes : BC additions increased DMPP sorption to varying extents depending on BC feedstock type and pyrolysis temperature. The highest sorption was found for BC pyrolyzed at a lower temperature .
Application in Agriculture
- Scientific Field : Chemical and Biological Technologies in Agriculture .
- Summary of the Application : Agriculture relies on the intensive use of synthetic nitrogen (N) fertilizers to maximize crop yields, which has led to the transformation of agricultural soils into high-nitrifying environments . The NIs 3,4-dimethylpyrazole phosphate (DMPP) and 2- (3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture (DMPSA) are able to reduce N 2 O emissions and maintain soil NH 4+ for a longer time .
- Methods of Application or Experimental Procedures : The performance of DMPP and DMPSA was evaluated in soil and pure cultures of nitrifying bacteria Nitrosomonas europaea .
- Results or Outcomes : DMPSA did not inhibit nitrification in pure cultures of N. europaea. In the soil, DMPSA needs to be broken into DMP to achieve the inhibition of nitrification, which is mediated by a soil biological process that remains to be identified .
Application in Cyanoacetylation
- Scientific Field : Organic Chemistry .
- Summary of the Application : Cyanoacetylpyrazole is used as a cyanoacetylating agent . It is an alternative active methylene compound to cyanoacetic ester . Its potential in the synthesis of heterocyclic compounds has been investigated .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
Application in Nitrification Inhibition
- Scientific Field : Environmental Science .
- Summary of the Application : Nitrogen (N) fertilisers amended with nitrification inhibitors can increase nitrogen use efficiencies in agricultural systems but the effectiveness of existing commercial inhibitor products, including 3,4-dimethylpyrazole phosphate (DMPP), is strongly influenced by climatic and edaphic factors .
- Methods of Application or Experimental Procedures : A library of 17 compounds featuring a substituted 1,2,3-triazole motif was synthesised and performed laboratory incubations in two south-eastern Australian soils .
- Results or Outcomes : Substituted 1,2,3-triazoles, which can be synthesized with good yields and excellent atom economy through 1,3-dipolar cycloaddition from readily available starting materials, are promising nitrification inhibitors performing similar to, or better than DMPP, particularly at elevated soil temperatures .
Application in Organic Chemistry
- Scientific Field : Organic Chemistry .
- Summary of the Application : Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
1,3-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-5-3-4-7(2)6-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODLZCJDRXTSJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219523 | |
Record name | 1H-Pyrazole, 1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylpyrazole | |
CAS RN |
694-48-4 | |
Record name | 1,3-Dimethylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dimethylpyrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190569 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1H-Pyrazole, 1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-DIMETHYLPYRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/374FP5RCE4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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